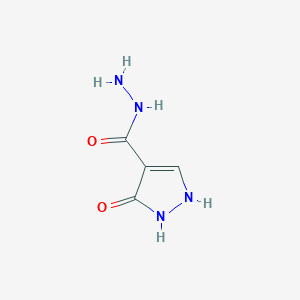

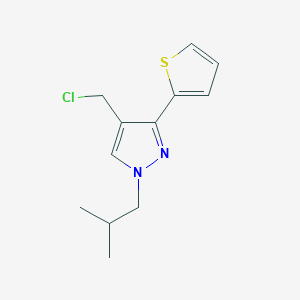

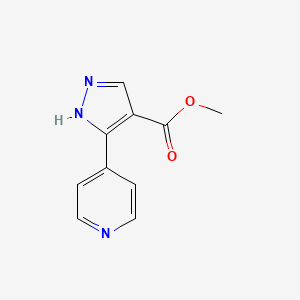

![molecular formula C16H21NO5 B1482560 2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propansäure CAS No. 1700164-97-1](/img/structure/B1482560.png)

2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propansäure

Übersicht

Beschreibung

“2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid” is a chemical compound . It is also known by its IUPAC name "(2S)-2-{[(Benzyloxy)carbonyl]amino}propanoic acid" .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . Amino acid building blocks are used in the synthesis process . The synthesis typically involves an iterative Ugi reaction .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . Carboxylic acids, for example, can undergo nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are available . For example, “2-(Benzyloxycarbonylamino)ethylboronic acid” has a density of 1.2±0.1 g/cm3, a molar refractivity of 56.9±0.3 cm3, and a polar surface area of 79 Å2 .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Synthese

Diese Verbindung wird häufig bei der Synthese von Pharmazeutika verwendet, da ihre Schutzgruppe funktionelle Gruppen während chemischer Reaktionen abschirmt. Die Benzyloxycarbonyl (Cbz) Gruppe ist besonders nützlich in der Peptidsynthese .

Materialwissenschaft

In der Materialwissenschaft kann diese Verbindung zur Entwicklung neuer Polymermaterialien beitragen. Ihre Struktur ermöglicht die Einführung von Seitenketten, die die physikalischen Eigenschaften von Polymeren verändern können .

Chemische Synthese

Die Verbindung dient als Baustein in der organischen Synthese. Sie kann verschiedene chemische Reaktionen durchlaufen, wie z. B. nucleophile Substitution oder Oxidation, die für die Herstellung komplexer Moleküle grundlegend sind .

Biochemische Forschung

Forscher nutzen diese Säure in der Biochemie, um Enzymmechanismen zu untersuchen. Ihre Struktur kann bestimmte Aminosäuren imitieren, was sie für die Untersuchung von Enzym-Substrat-Wechselwirkungen wertvoll macht .

Analytische Chemie

In der analytischen Chemie kann diese Verbindung aufgrund ihrer genau definierten Eigenschaften, wie z. B. Schmelzpunkt und Löslichkeit in verdünnter Säure, als Standard oder Reagenz verwendet werden .

Medizinische Chemie

Sie hat Anwendungen in der medizinischen Chemie für die Wirkstoffentwicklung. Die Fähigkeit der Verbindung, an der Bildung von Amidbindungen teilzunehmen, macht sie zu einem Kandidaten für die Herstellung von arzneimittelähnlichen Molekülen .

Proteomik

In der Proteomik wird diese Verbindung zur Modifizierung von Peptiden und Proteinen verwendet. Die Cbz-Gruppe kann zu Aminogruppen hinzugefügt werden, um sie während der Sequenzierung oder Strukturanalyse zu schützen .

Katalyse

Schließlich kann sie als Ligand in der Katalyse wirken und die Geschwindigkeit chemischer Reaktionen beeinflussen. Ihre Struktur kann Übergangszustände stabilisieren oder Komplexe mit Metallen bilden, um effiziente Katalysatoren zu erzeugen .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that this compound is an alanine derivative . Alanine derivatives are often involved in protein synthesis and can interact with various enzymes and receptors in the body.

Mode of Action

As an alanine derivative, it may interact with its targets through mechanisms similar to those of other amino acids and their derivatives. These can include binding to enzymes or receptors, influencing the secretion of hormones, and supplying fuel during exercise .

Biochemical Pathways

Amino acids and their derivatives are known to play crucial roles in various biochemical pathways, including protein synthesis, energy metabolism, and hormone regulation .

Result of Action

As an alanine derivative, it may influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemische Analyse

Biochemical Properties

2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an alanine derivative, which influences the secretion of anabolic hormones and supplies fuel during exercise . This compound interacts with enzymes involved in amino acid metabolism, such as alanine transaminase, which catalyzes the transfer of amino groups from alanine to α-ketoglutarate, forming pyruvate and glutamate . These interactions are essential for maintaining amino acid balance and energy production in cells.

Cellular Effects

The effects of 2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to enhance the secretion of anabolic hormones, which are vital for muscle growth and repair . Additionally, it affects mental performance during stress-related tasks and prevents exercise-induced muscle damage . These cellular effects highlight the compound’s potential as an ergogenic dietary substance.

Molecular Mechanism

At the molecular level, 2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with alanine transaminase results in the conversion of alanine to pyruvate, which is a critical step in gluconeogenesis and energy production . This binding interaction is essential for regulating amino acid metabolism and maintaining cellular energy levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as -20°C for up to three years . Its stability may decrease at higher temperatures or in the presence of light, leading to degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound maintains its biochemical properties and cellular effects over extended periods, provided it is stored and handled correctly.

Dosage Effects in Animal Models

The effects of 2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound has been shown to enhance physical and mental performance without adverse effects . At higher doses, it may cause toxic or adverse effects, such as liver damage or metabolic imbalances . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks.

Metabolic Pathways

2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid is involved in several metabolic pathways, including amino acid metabolism and gluconeogenesis. It interacts with enzymes such as alanine transaminase, which catalyzes the conversion of alanine to pyruvate . This reaction is crucial for maintaining amino acid balance and energy production in cells. Additionally, the compound may influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism .

Transport and Distribution

The transport and distribution of 2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, ensuring its efficacy . For instance, the compound may be transported across cell membranes by amino acid transporters, which are essential for maintaining cellular amino acid levels and supporting metabolic processes .

Subcellular Localization

The subcellular localization of 2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it participates in energy production and metabolic regulation . Understanding its subcellular localization is essential for elucidating its precise role in cellular processes.

Eigenschaften

IUPAC Name |

3-(oxan-4-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c18-15(19)14(10-12-6-8-21-9-7-12)17-16(20)22-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDWPJMNIHEHMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

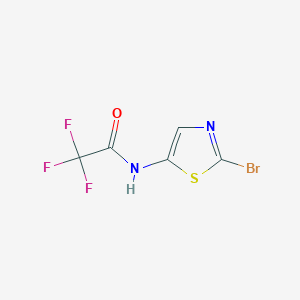

![2-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1482477.png)

![Ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1482482.png)